1,4-二氧戊环-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

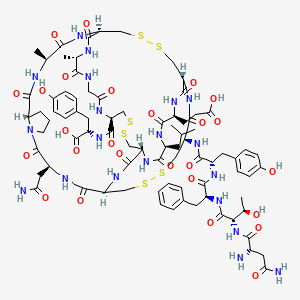

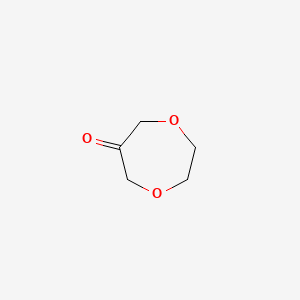

“1,4-Dioxepan-6-one” is a compound with the molecular formula C5H8O3 . It has a molecular weight of 116.11 g/mol . The compound is also known by other synonyms such as “[1,4]Dioxepan-6-one” and "28544-93-6" .

Synthesis Analysis

The synthesis of a series of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones has been reported . The process involved Williamson etherification with 3-chloro-2-(chloromethyl)prop-1-ene and subsequent Katsuki–Sharpless oxidation .

Molecular Structure Analysis

The molecular structure of “1,4-Dioxepan-6-one” includes a seven-membered ring with two oxygen atoms and one carbonyl group . The InChI code for the compound is 1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2 .

Physical And Chemical Properties Analysis

“1,4-Dioxepan-6-one” has several computed properties. It has a molecular weight of 116.11 g/mol and a molecular formula of C5H8O3 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass of the compound is 116.047344113 g/mol . The compound has a topological polar surface area of 35.5 Ų . The heavy atom count is 8 .

科学研究应用

合成和嗅觉特性: 普卢默等人(2015) 的一项研究报告了合成一系列 2-取代和 2,3-稠合的 1,4-二氧戊环-6-酮。他们发现 2-丙基-1,4-二氧戊环-6-酮具有绿色的花香,带有茴香酸和桂皮酸的细微差别,突出了苯环系统对海洋气味剂的重要性。

活化单体阳离子聚合: 柴崎等人(1999)对使用水-氯化氢作为引发剂的 1,3-二氧戊环-2-酮的开环聚合进行了一项研究。该过程根据所用水的量产生了具有受控分子量的聚合物 (柴崎等人,1999)。

1,4-二恶烷污染水体的生物修复: 张等人(2017)对用于处理 1,4-二恶烷污染环境的生物修复方法提供了见解。他们强调了由于其独特的特性和与其他污染物共存带来的挑战,提出了生物修复研究的进展 (张、格达兰加和马亨德拉,2017)。

用于合成的脱氢环化: 蔡和徐(2018)描述了一种使用烯烃与二醇的电化学脱氢环化合成饱和 O-杂环(包括 1,4-二氧环和 1,4-二氧戊环衍生物)的方法。该方法以无金属和无氧化剂而著称,强调了可持续性 (蔡和徐,2018)。

衍生物的脂肪酶催化拆分: 格鲁塔道里亚等人(2006)的研究探索了使用固定化脂肪酶对反式-6-取代 1,3-二氧戊环-5-醇进行动力学拆分,提供对映体纯的醇和乙酸酯作为潜在的构件 (格鲁塔道里亚等人,2006)。

受控开环聚合: 阿尔伯森、埃德伦德和斯特里德伯格(2000)讨论了内酯和内酰胺的受控开环聚合,包括 1,5-二氧戊环-2-酮 (DXO),突出了其在生物医学应用中可生物降解聚合物的潜力 (阿尔伯森、埃德伦德和斯特里德伯格,2000)。

在水溶液中的降解机理: 斯蒂芬和博尔顿(1998)使用 UV/过氧化氢工艺研究了稀水溶液中 1,4-二恶烷的降解机理。他们的研究提供了对 1,4-二恶烷形成的中间体和完全矿化过程的见解 (斯蒂芬和博尔顿,1998)。

基于 1,4-二氧戊环的 NMDA 受体拮抗剂: 博尼法齐等人(2015)设计了基于 1,4-二氧戊环的化合物,作为 NMDA 受体的有效拮抗剂或对 σ1 受体具有高亲和力,可能在药物化学中很有用 (博尼法齐等人,2015)。

作用机制

Target of Action

This compound is primarily used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The resulting changes depend on the nature of the target and the context of the interaction.

Biochemical Pathways

Given its use in proteomics research , it might be involved in protein-related pathways.

Result of Action

One study suggests that 1,4-dioxepan-6-ones have significant olfactory properties, indicating that they may interact with olfactory receptors and influence smell perception .

属性

IUPAC Name |

1,4-dioxepan-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEJPWPZAMESBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676800 |

Source

|

| Record name | 1,4-Dioxepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28544-93-6 |

Source

|

| Record name | 1,4-Dioxepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxepan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: 2-Propyl-1,4-dioxepan-6-one (8c) stands out due to its unique green floral aroma, accompanied by hints of anise and cinnamon. [] This complex scent profile makes it an intriguing candidate for potential applications in the fragrance industry.

A: While some of the synthesized 1,4-dioxepan-6-one derivatives possessed interesting scents, the study concluded that the presence of a benzenoid ring system is crucial for the characteristic marine odor profile. [] This suggests that the 1,4-dioxepan-6-one structure alone may not be sufficient to elicit this specific type of odor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)